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molecular formula C8H8O4 B8594854 2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl-

2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl-

Cat. No. B8594854
M. Wt: 168.15 g/mol
InChI Key: ZJUDDTBXZZUHKK-UHFFFAOYSA-N
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Patent
US06215016B1

Procedure details

When 7.0 mL (72.0 mmol) of malonyl chloride was added to 7.0 mL (67.8 mmol) of acetylacetone, a violent exothermic reaction occurred to give a black solid within a few minutes. The solid was cooled to room temperature, washed with ether and then ethyl acetate, and filtered. The thus-obtained brown solid was recrystallized from ethyl acetate/methanol to give 1.75 g (10.4 mmol, 15.3%) of 5-acetyl-4-hydroxy-6-methyl-2-pyrone as brown crystals. The filtrates from washing and the recrystallized mother liquor were combined and concentrated; the residue was purified by silica gel column chromatography to give 2.87 g (17.1 mmol, 25.2%) of 5-acetyl-4-hydroxy-6-methyl-2-pyrone as orange crystals.
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:6])[CH2:2][C:3](Cl)=[O:4].[C:8]([CH2:11][C:12](=[O:14])[CH3:13])(=[O:10])[CH3:9]>>[C:8]([C:11]1[C:1]([OH:6])=[CH:2][C:3](=[O:4])[O:14][C:12]=1[CH3:13])(=[O:10])[CH3:9]

Inputs

Step One
Name
Quantity
7 mL
Type
reactant
Smiles
C(CC(=O)Cl)(=O)Cl
Name
Quantity
7 mL
Type
reactant
Smiles
C(C)(=O)CC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a violent exothermic reaction
CUSTOM
Type
CUSTOM
Details
to give a black solid within a few minutes
WASH
Type
WASH
Details
washed with ether
FILTRATION
Type
FILTRATION
Details
ethyl acetate, and filtered
CUSTOM
Type
CUSTOM
Details
The thus-obtained brown solid was recrystallized from ethyl acetate/methanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C(=CC(OC1C)=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.4 mmol
AMOUNT: MASS 1.75 g
YIELD: PERCENTYIELD 15.3%
YIELD: CALCULATEDPERCENTYIELD 15.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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